6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . It is a member of the quinolone family, which is known for its significant role in medicinal chemistry, particularly in the development of antibiotics .
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
It’s structurally similar to fluoroquinolones, which work by inhibiting the dna gyrase and topoisomerase iv enzymes, thereby preventing bacterial dna replication .
Biochemical Pathways
Based on its structural similarity to fluoroquinolones, it may interfere with the dna supercoiling process, disrupting dna replication and transcription in bacteria .
Result of Action
Based on its structural similarity to fluoroquinolones, it may lead to the death of bacterial cells by inhibiting their dna replication .
Biochemical Analysis
Biochemical Properties
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial enzymes. This compound interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. By binding to these enzymes, this compound inhibits their activity, leading to the disruption of bacterial DNA processes and ultimately bacterial cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts the normal function of DNA replication and transcription, leading to cell death. In mammalian cells, the compound can affect mitochondrial function and induce oxidative stress, which may result in apoptosis or cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial enzymes. The compound binds to the active site of DNA gyrase and topoisomerase IV, preventing these enzymes from performing their essential functions in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, the compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature or acidic environments. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of the compound can lead to liver and kidney damage, as well as gastrointestinal disturbances. It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound. The metabolic products of this compound can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to plasma proteins, which affects its distribution and localization in the body. The compound’s accumulation in specific tissues can influence its activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the Gould-Jacobs reaction. This method includes the cyclization of aniline derivatives with β-ketoesters under acidic conditions . The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is a novel HIV-1 integrase strand transfer inhibitor.
Uniqueness
6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl groups at positions 6 and 1, respectively, contribute to its effectiveness as an antibiotic precursor and its versatility in chemical synthesis .
Properties
IUPAC Name |
6-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGGPBWRTYCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384487 | |
Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66176-24-7 | |
Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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